(4-Amino-2-fluorophenyl)boronic acid
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Description
(4-Amino-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential applications in the synthesis of biologically active compounds and its use as a pharmaceutical agent. Boronic acids are versatile in synthetic chemistry, being widely utilized in reactions such as Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions, among others . The presence of an amino group in the ortho position relative to the boronic acid group can significantly influence the chemical behavior of these compounds, as seen in related research on ortho-aminomethylphenylboronic acids .
Synthesis Analysis
The synthesis of amino-3-fluorophenyl boronic acid, a closely related compound, involves a multi-step process starting from 4-bromo-2-fluoroaniline. The amine group is protected initially, followed by a lithium-bromine exchange reaction. Subsequent addition of trimethyl borate and acidic hydrolysis yields the desired boronic acid with a moderate yield of 47% . This method demonstrates the complexity of synthesizing substituted boronic acids and the importance of protecting groups in the process.
Molecular Structure Analysis
The molecular structure of amino-3-fluorophenyl boronic acid has been elucidated using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. The crystal structure analysis reveals the geometry around the boron atom and the impact of substituents on the boronic acid's acidity, indicated by a pKa value of 7.8 when acetylated . This structural information is crucial for understanding the reactivity and binding properties of the compound.
Chemical Reactions Analysis
Boronic acids, including (4-Amino-2-fluorophenyl)boronic acid, are known to participate in various chemical reactions. They can form boronate esters with diols, which is a fundamental reaction in the sensing of carbohydrates . The ortho-substituent, such as an amino group, can influence the reactivity of the boronic acid, as it can prevent the coordination of other reactants to the boron atom, thereby affecting the rate and outcome of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Amino-2-fluorophenyl)boronic acid are influenced by the presence of both the amino and fluorine substituents. The amino group can facilitate the attachment to polymers, enhancing the compound's utility in constructing materials such as glucose sensors that operate at physiological pH . The fluorine atom can affect the acidity of the boronic acid and its overall electronic properties. Additionally, related compounds with boronic acid groups have been shown to exhibit fluorescent properties, which can be useful in the development of labeled peptides and in structure-activity relationship studies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-amino-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPCMZIQKVNFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-fluorophenyl)boronic acid |
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